N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound features a dihydropyridazine core substituted with a methoxy group at position 4, a 2-methylphenyl group at position 1, and a 2-chloro-5-(trifluoromethyl)phenyl carboxamide moiety at position 2. The methoxy group may influence solubility and electronic properties.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O3/c1-11-5-3-4-6-15(11)27-17(28)10-16(30-2)18(26-27)19(29)25-14-9-12(20(22,23)24)7-8-13(14)21/h3-10H,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPMOGDCGLFLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2213-0290 is the Somatostatin Receptor 4 (SSTR4) . SSTR4 is a protein encoded by the SSTR4 gene and is one of the five receptor subtypes (SSTR1–5) that somatostatin, an inhibitory neuropeptide, acts upon. While most SSTR subtypes are involved in homeostatic hormone regulation, SSTR4 appears to have a functional role in modulating sensory nerve transmission.
Mode of Action
F2213-0290 acts as an agonist to the human SSTR4 (hSSTR4). The activity of the receptor is mediated by G proteins which inhibit adenylyl cyclase. This leads to the antiproliferative action of somatostatin in tumor cells. SSTR4 controls nociceptive transmission by modulating multiple pathways in dorsal root ganglia neurons.
Biochemical Pathways
SSTR4 affects several biochemical pathways in dorsal root ganglia neurons. It enhances potassium currents by opening G protein–coupled, inwardly rectifying potassium channels. It also decreases calcium currents by inhibiting voltage-gated calcium channels. Furthermore, it inhibits transient receptor potential vanilloid-1 and ankyrin-1 channels.
Pharmacokinetics
The pharmacokinetic and pharmacodynamic (pk-pd) modeling of similar compounds allows for the separation of the drug-, carrier- and pharmacological system-specific parameters. This modeling has been widely used to improve understanding of the in vivo behavior of these complex delivery systems and help their development.
Comparison with Similar Compounds
Structural Features
The compound is compared to analogs with pyridine, pyrimidine, or pyridazine cores and shared substituents (chloro, trifluoromethyl, carboxamide). Key differences include:
Key Observations :
- Core Structure : The dihydropyridazine core in the target compound is less common than pyridine or pyrimidine cores in analogs. This may influence conformational flexibility and binding kinetics .
- Substituents : The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound contrasts with 2-chloro-4-(trifluoromethyl)phenyl () or multi-chlorinated phenyl groups (). Positional differences in substituents can alter steric and electronic interactions with biological targets .
Preparation Methods
Pyridazine Core Formation
The dihydropyridazine core is constructed via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. For example, 1-(2-methylphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid serves as a key intermediate, synthesized through:
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Hydrazine addition : A substituted hydrazine reacts with methyl vinyl ketone in ethanol under reflux to form the pyridazine ring.
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Oxidation and methoxylation : The intermediate undergoes oxidation with potassium permanganate to introduce the ketone group, followed by methoxy substitution using methyl iodide and potassium carbonate.
Table 1: Key Intermediates in Pyridazine Core Synthesis
Methoxy and Methylphenyl Groups
Methoxy groups are typically introduced early via alkylation, while the 2-methylphenyl group is incorporated during pyridazine ring formation to avoid steric hindrance.
Carboxamide Coupling
The final step involves coupling the pyridazine-3-carboxylic acid with 2-chloro-5-(trifluoromethyl)aniline. HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is the most effective condensing agent:
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Reagents : HATU, DIPEA (N,N-diisopropylethylamine), DMF solvent.
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Conditions : 25°C, 2 hours, followed by aqueous workup and column chromatography.
Table 2: Carboxamide Coupling Optimization
| Condensing Agent | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HATU | DIPEA | DMF | 25 | 63 | 98 |
| EDCI | DMAP | CH₂Cl₂ | 0 | 41 | 89 |
| DCC | Triethylamine | THF | 25 | 37 | 85 |
Catalysts and Reaction Conditions
Copper-Catalyzed Cyclization
Copper(I) iodide with L-proline ligand significantly enhances cyclization efficiency:
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve reaction kinetics for NAS and amidation. Conversely, toluene or THF reduces side reactions in sterically hindered substitutions.
Purification and Crystallization
Column Chromatography
Recrystallization
Optimal solvents for crystallizing the final compound:
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Ethanol/water (4:1) : Provides needle-like crystals with 99% purity.
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Acetone/n-heptane : Yields 95% purity but lower recovery (72%).
Table 3: Crystallization Outcomes
| Solvent System | Purity (%) | Recovery (%) | Crystal Morphology |
|---|---|---|---|
| Ethanol/water (4:1) | 99 | 88 | Needles |
| Acetone/n-heptane | 95 | 72 | Plates |
Comparative Analysis of Synthetic Methods
Yield vs. Reaction Time
Scalability Challenges
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Batch vs. Flow Reactors : Continuous flow systems improve heat dissipation in exothermic steps (e.g., NAS), reducing byproduct formation by 15%.
Industrial Production Considerations
Cost Optimization
Q & A
Q. What are the recommended synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes, including:
- Cyclocondensation : Formation of the pyridazine core using substituted hydrazines and diketones under reflux conditions (e.g., ethanol, 80°C) .
- Amidation : Coupling of the pyridazine intermediate with 2-chloro-5-(trifluoromethyl)aniline via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of trifluoromethylphenyl reactants to minimize side products.
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended) .
- NMR : 1H/13C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; trifluoromethyl as a singlet at δ 120–125 ppm in 13C) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (calculated for C₂₁H₁₆ClF₃N₃O₃: 486.08 g/mol) .
Q. How should researchers evaluate the compound’s stability under different storage conditions?
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for similar pyridazines) .
- Photostability : Store in amber vials at -20°C; monitor via HPLC after UV exposure (e.g., 24h under 365 nm lamp) .
- Hydrolytic Stability : Test solubility in aqueous buffers (pH 2–9) and track degradation products over 72h .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data across in vitro assays?
- Target-Specific Assays : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish direct target inhibition from off-target effects .
- Metabolite Screening : Identify active metabolites via LC-MS in hepatocyte models, as trifluoromethyl groups may undergo oxidative defluorination .
- Solubility Correction : Address poor aqueous solubility (common with trifluoromethyl groups) using co-solvents (e.g., DMSO/PBS mixtures) or nanoformulations .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency against a specific enzyme target?
- Core Modifications : Systematically replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to probe electronic effects .
- Side-Chain Variations : Synthesize analogs with alternative aryl substituents (e.g., 4-fluorophenyl instead of 2-methylphenyl) to assess steric and hydrophobic contributions .
- Computational Modeling : Dock analogs into crystal structures of the target enzyme (e.g., kinase ATP-binding sites) using Schrödinger Suite or AutoDock .
Q. What methodologies are effective for resolving crystallographic data discrepancies in polymorph screening?
- PXRD vs. SCXRD : Compare powder X-ray diffraction patterns with single-crystal data to identify dominant polymorphs .
- Solvent Screening : Recrystallize from 10+ solvents (e.g., acetonitrile, THF, ethyl acetate) to isolate stable forms .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, as moisture uptake can alter crystal packing .
Q. How can in vivo pharmacokinetic challenges (e.g., low oral bioavailability) be addressed?
- Prodrug Design : Introduce ester or amide prodrug moieties to enhance intestinal absorption (e.g., pivaloyloxymethyl groups) .
- CYP450 Inhibition Studies : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of dihydropyridazine) and block vulnerable sites with deuterium or fluorine .
- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs via scintillation counting .
Methodological Notes for Data Contradictions
- Impurity-Driven Artifacts : Always cross-validate bioassay results with highly pure batches (>99%, confirmed by HPLC) to exclude confounding effects from synthetic byproducts .
- Assay Interference : The trifluoromethyl group may quench fluorescence in FRET-based assays; use label-free techniques (e.g., ITC) for accurate binding measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
